Potassium 4-sulfobenzoic acid
Description
Historical Context in Aromatic Sulfonic Acid Chemistry
Early Investigations of Sulfobenzoic Acids and their Significance
The 19th century saw the emergence of sulfonation as a key reaction in organic chemistry. numberanalytics.com Aromatic sulfonation, an electrophilic aromatic substitution reaction, involves the replacement of a hydrogen atom on an arene with a sulfonic acid group. wikipedia.org This process was crucial for the synthesis of a wide array of organic compounds. numberanalytics.comnumberanalytics.com The introduction of the sulfonic acid group dramatically alters a compound's properties, most notably increasing its water solubility. numberanalytics.comsolubilityofthings.com
Sulfobenzoic acids, which contain both a sulfonic acid and a carboxylic acid group, became subjects of interest due to their dual functionality. This unique structure allows them to act as versatile intermediates in the synthesis of more complex molecules. solubilityofthings.com Early research focused on understanding the reactivity of these compounds and their derivatives, paving the way for their use in various industrial applications, including the production of dyes and pigments. numberanalytics.comsolubilityofthings.com The ability to sulfonate aromatic hydrocarbons like benzene (B151609), toluene, and xylene on a large scale made aromatic sulfonic acids essential intermediates in the chemical industry. google.com
Connections to Landmark Chemical Discoveries (e.g., Saccharin (B28170) Synthesis)
A pivotal moment in the history of sulfobenzoic acids is their connection to the discovery of saccharin, the first commercially successful artificial sweetener. In 1878, Constantin Fahlberg, a Russian chemist, discovered saccharin while working on the oxidation of o-toluenesulfonamide. rdd.edu.iq The synthesis of saccharin is intrinsically linked to o-sulfobenzoic acid.
One of the key steps in several saccharin synthesis routes involves the formation of o-sulfobenzoic acid or its derivatives. For instance, a process developed during World War II involved the oxidation of o-chlorotoluene to o-chlorobenzoic acid, followed by the substitution of chlorine with a sulfonic acid group to yield the potassium salt of o-sulfobenzoic acid. google.com This intermediate was then converted to saccharin. google.com The hydrolysis of saccharin itself yields acid ammonium (B1175870) o-sulfobenzoate, further highlighting the close chemical relationship between these compounds. rdd.edu.iqorgsyn.org The study of saccharin and its synthesis spurred further investigation into the chemistry of sulfobenzoic acids and their derivatives. nih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H6KO5S |
|---|---|
Molecular Weight |
241.28 g/mol |
InChI |
InChI=1S/C7H6O5S.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12); |
InChI Key |
CHOZCOOPUIGENN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)O.[K] |
physical_description |
White hygroscopic powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Academic Relevance of Sulfobenzoic Acid Derivatives
Primary Synthetic Routes to 4-Sulfobenzoic Acid and its Alkali Metal Salts
The synthesis of 4-sulfobenzoic acid and its subsequent conversion to alkali metal salts like potassium 4-sulfobenzoate (B1237197) involves a multi-step chemical process. The principal pathway begins with the modification of a basic aromatic carboxylic acid, followed by a standard acid-base reaction to yield the desired salt.
Electrophilic Aromatic Sulfonation of Benzoic Acid
The foundational method for producing 4-sulfobenzoic acid is the direct sulfonation of benzoic acid. chembk.com This process is a classic example of an electrophilic aromatic substitution reaction, where a sulfo group is introduced onto the benzene (B151609) ring. aakash.ac.in
The sulfonation of an aromatic ring is a reversible reaction that proceeds through an electrophilic aromatic substitution mechanism. uomustansiriyah.edu.iqlibretexts.org The process involves the attack of an electrophile on the electron-rich benzene ring.
The reaction is initiated by the generation of a potent electrophile from sulfuric acid. In fuming sulfuric acid (a mixture of H₂SO₄ and SO₃), sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, serves as the active electrophile. uomustansiriyah.edu.iqmasterorganicchemistry.com The electrophile is highly reactive due to the electron-withdrawing nature of the oxygen atoms, which makes the sulfur atom highly electrophilic. libretexts.org
The mechanism proceeds in two main steps:
Attack of the Electrophile : The π-electron system of the benzoic acid's aromatic ring attacks the sulfur atom of the SO₃ electrophile. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction. aakash.ac.inmasterorganicchemistry.com
Deprotonation : A weak base, such as HSO₄⁻ or water, removes a proton from the carbon atom bearing the new sulfo group. This action restores the aromaticity of the ring, resulting in the final sulfonated product. masterorganicchemistry.com
A critical aspect of the sulfonation of benzoic acid is the directing effect of the carboxyl group (-COOH). The -COOH group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. youtube.com This would predict the primary product to be 3-sulfobenzoic acid. However, the formation of the para isomer, 4-sulfobenzoic acid, is significant. The sulfonation reaction is reversible, and under conditions of high temperature, the reaction equilibrium can favor the formation of the thermodynamically more stable product. The para isomer often has greater thermodynamic stability compared to the ortho or meta isomers due to reduced steric hindrance. aakash.ac.in
The choice of sulfonating agent is crucial and depends on the scale and desired outcome of the synthesis. Different reagents are employed for laboratory preparations versus large-scale industrial production, each with distinct advantages and handling requirements.
| Scale | Primary Reagent | Description | Typical Conditions |
| Laboratory | Fuming Sulfuric Acid (Oleum) | A solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄). It provides a high concentration of the active electrophile. aakash.ac.inlibretexts.org | The reaction is often heated to facilitate the formation of the thermodynamically favored para product. aakash.ac.in |
| Laboratory | Chlorosulfonic Acid (ClSO₃H) | A highly reactive liquid reagent that can achieve sulfonation under milder conditions compared to oleum. | Reaction with this compound has been conducted at 100°C. |
| Industrial | Concentrated Sulfuric Acid | Used in industrial settings for its cost-effectiveness and availability. The reaction requires higher temperatures to proceed efficiently. | Reaction temperatures are generally elevated, often in the range of 80–100°C. |
This interactive table summarizes the common reagents used for the sulfonation of benzoic acid.
Formation of Potassium 4-Sulfobenzoate
Once 4-sulfobenzoic acid has been synthesized and isolated, it is converted into its more stable and water-soluble potassium salt, potassium 4-sulfobenzoate. This transformation is typically achieved through a straightforward acid-base neutralization reaction.
The conversion of 4-sulfobenzoic acid to its monopotassium salt is accomplished by reacting the acid with a suitable potassium-containing base. smolecule.comresearchgate.net The presence of two acidic protons in 4-sulfobenzoic acid (one on the carboxylic group and one on the sulfonic acid group) allows for precise stoichiometric control to form the desired salt.
The most common method involves dissolving 4-sulfobenzoic acid in an aqueous solution and adding a stoichiometric amount of potassium hydroxide (B78521) (KOH). researchgate.net The neutralization reaction proceeds as follows:
C₇H₆O₅S + KOH → C₇H₅KO₅S + H₂O
The reaction is typically performed in water, where both the acid and the resulting salt are soluble. researchgate.net The pH of the solution is carefully monitored to ensure complete neutralization to the monopotassium salt.
After the neutralization reaction, the potassium 4-sulfobenzoate salt must be isolated from the reaction mixture and purified. Several techniques are employed to obtain a high-purity solid product.
| Technique | Description | Details |
| Precipitation by Anti-Solvent | An organic solvent in which the salt is insoluble, but which is miscible with water (e.g., acetone), is added to the aqueous solution. researchgate.net | This addition reduces the solubility of the ionic salt, causing it to precipitate out of the solution. The solid can then be collected by filtration. researchgate.net |
| Precipitation by Common Ion Effect | A concentrated solution of a highly soluble potassium salt, such as potassium chloride (KCl), is added to the reaction mixture. google.com | This increases the concentration of K⁺ ions, shifting the solubility equilibrium and causing the less soluble potassium 4-sulfobenzoate to precipitate. The product is often isolated as a monohydrate. google.com |
| Recrystallization | The crude salt is dissolved in a minimum amount of hot solvent (e.g., water or an ethanol-water mixture) and allowed to cool slowly. | As the solution cools, the solubility of the salt decreases, and pure crystals form, leaving impurities behind in the mother liquor. The purified crystals are then collected by filtration. |
| Post-Reaction Workup | Following isolation, the product is typically washed and dried. | The collected solid is washed with cold water or another suitable solvent to remove any residual impurities and then dried in a vacuum oven to remove all traces of solvent. google.com |
This interactive table outlines the primary methods for purifying and isolating Potassium 4-sulfobenzoate.
Novel and Sustainable Approaches to Aromatic Sulfonic Acid Synthesis
Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient protocols. The synthesis of aromatic sulfonic acids has benefited from such innovations, moving beyond traditional methods that often require harsh conditions.
Mechanochemical Synthesis Protocols
Mechanochemical synthesis, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, has emerged as a sustainable, solvent-free alternative for preparing aromatic sulfonic acids. vulcanchem.com This high-speed ball milling technique can achieve excellent yields while eliminating the need for toxic solvents and harsh reaction conditions.
A notable example involves the sulfonation of aromatic compounds using sodium hydrogen sulfate (B86663) in conjunction with a dehydrating agent under ball-milling conditions. This approach is considered a significant advancement in green chemistry. For instance, the synthesis of compounds like 4-amino-2-sulfobenzoic acid has been successfully demonstrated using these solvent-free mechanochemical methods.
Ultrasonically Assisted Sulfonation Techniques
The application of ultrasonic irradiation has been shown to significantly enhance the rate and selectivity of sulfonation reactions on aromatic compounds. nih.govresearchgate.net This technique, known as sonocatalysis, promotes the formation of the active electrophile and increases mass transfer, leading to improved reaction outcomes compared to conventional stirring methods. scirp.orgsemanticscholar.org
One common method involves the use of sulfuric acid under sonication. nih.govresearchgate.net Studies have demonstrated a dramatic reduction in reaction times and an increase in conversion and selectivity for various aromatic substrates. For example, the sulfonation of toluene, which requires 24 hours under silent conditions for a 70% conversion, can be completed in just 45 minutes with a 76% conversion under ultrasound. researchgate.net Another approach utilizes a Vilsmeier-Haack (VH) reagent system (e.g., DMF/POCl₃ or DMF/SOCl₂) with sodium bisulfite (NaHSO₃) under ultrasonic conditions, which has proven effective for sulfonating phenols and anilines with high yields. scirp.orgsemanticscholar.org
| Substrate | Condition | Time | Conversion (%) | Selectivity (%) | Product |
| Toluene | Silent | 24 h | 70 | 90 | Toluene-4-sulfonic acid |
| Toluene | Sonication | 45 min | 76 | 100 | Toluene-4-sulfonic acid |
| Benzene | Silent | 5 h | 13 | 80 | Benzenesulfonic acid |
| Benzene | Sonication | 45 min | 28 | 100 | Benzenesulfonic acid |
| Naphthalene | Silent | 5 h | 11 | 87 | Naphthalene-1-sulfonic acid |
| Naphthalene | Sonication | 45 min | 66 | 100 | Naphthalene-1-sulfonic acid |
This table presents a comparison of sulfonation reactions under silent (conventional) and sonicated conditions, highlighting the rate enhancement and improved selectivity achieved with ultrasonic assistance. Data sourced from researchgate.net.
Organometallic Pathways for Sulfonic Acid Formation
Organometallic reagents provide an alternative route to aromatic sulfonic acids, particularly for complex molecules where direct sulfonation is not feasible. lookchem.com This method involves the insertion of sulfur trioxide (SO₃) into a metal-carbon bond. researchgate.net Aryl organometallic compounds, such as organolithium or Grignard reagents, react directly with sulfur trioxide or its complexes (e.g., trimethylamine-sulfur trioxide) to yield the corresponding metal sulfonates. lookchem.comresearchgate.netthieme-connect.dethieme-connect.de Subsequent acidification produces the free sulfonic acid. lookchem.com
The use of a stable, easy-to-handle sulfur trioxide-trimethylamine complex (STTAC) has been shown to be effective. lookchem.com The reaction of organolithium reagents with purified STTAC in a solvent like tetrahydrofuran (B95107) (THF) produces organic sulfonic acids in high yields. lookchem.comacs.org This pathway is suitable for the synthesis of both aliphatic and aromatic sulfonic acids and allows for the preparation of structurally complex products. lookchem.com
Reaction Chemistry of this compound and Analogues
The reactivity of this compound is dictated by its three main components: the aromatic ring, the carboxylic acid group, and the sulfonic acid moiety. The interplay of these functional groups governs its chemical behavior in various transformations.
Nucleophilic Substitution Reactions of the Sulfonic Acid Moiety
The sulfonate group in aryl sulfonates is an excellent leaving group, making it susceptible to nucleophilic attack. Reactions can occur via two primary competitive pathways: cleavage of the sulfur-oxygen (S-O) bond or the carbon-oxygen (C-O) bond. acs.org
Studies on the reactions of aryl benzenesulfonates with nucleophiles like benzylamines in acetonitrile (B52724) show that S-O bond scission is typically the major pathway. acs.org This proceeds through a proposed stepwise mechanism involving the rate-limiting formation of a trigonal-bipyramidal pentacoordinate intermediate. acs.org
Furthermore, the sulfur atom of sulfonate esters can be directly attacked by strong nucleophiles. For instance, organolithium compounds react with sulfonate esters in what is described as a nucleophilic substitution on sulfur, leading to the formation of sulfones in good yields. cdnsciencepub.com The reactivity of the sulfonate leaving group can also be enhanced by intramolecular assistance. Arylsulfonates containing ortho-ether units can chelate metal cations from nucleophilic salts (e.g., lithium halides), localizing the nucleophile near the electrophilic center and accelerating substitution reactions. nih.gov
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring dictate the position of the incoming electrophile. Both the carboxylic acid (-COOH) and the sulfonic acid (-SO₃H) groups are electron-withdrawing and deactivating towards EAS. organicchemistrytutor.comaakash.ac.inuci.edu
These groups remove electron density from the aromatic ring, making it less reactive towards electrophiles. organicchemistrytutor.com The deactivation is most pronounced at the ortho and para positions, meaning that electrophilic attack is directed primarily to the meta position. organicchemistrytutor.comaakash.ac.in Therefore, in an electrophilic substitution reaction on 4-sulfobenzoic acid, the incoming electrophile would be expected to add to the positions meta to both the sulfonic acid and carboxylic acid groups, which corresponds to the 2- and 6-positions on the ring. However, given that both existing groups are strongly deactivating, these reactions generally require forcing conditions to proceed.
Esterification and Amidation Strategies
The dual functionality of sulfobenzoic acids, possessing both a carboxylic acid and a sulfonic acid group, allows for a range of esterification and amidation reactions. The relative reactivity of these two acid groups often dictates the reaction strategy and outcome.
Typically, the carboxylic acid group is more readily converted into esters and amides compared to the sulfonic acid moiety. For instance, the reaction of 4-nitro-2-(chlorosulfonyl)benzoyl chloride with aliphatic alcohols exclusively yields the corresponding carboxylic ester, with no evidence of sulfonic ester formation even when an excess of alcohol is used. acs.org This dichloride intermediate is synthesized from potassium 2-carboxy-5-nitrobenzenesulfonate. acs.org The subsequent reaction of the resulting sulfonyl chloride (after esterification of the carboxyl group) with ammonia (B1221849) or various amines proceeds to form sulfamylbenzoates. acs.org This stepwise approach allows for the selective synthesis of a variety of ester and amide derivatives. acs.org
Carbodiimides are also effective reagents for promoting the formation of amides and esters from the carboxylic acid group. chemrxiv.org Another approach involves the use of cyclic anhydrides, such as tetrabromo-2-sulfobenzoic acid cyclic anhydride. This compound reacts with nucleophiles like alcohols or amines to yield esters or amides, respectively, through nucleophilic acyl substitution. smolecule.com The bromine atoms on the aromatic ring enhance the electrophilicity of the carbonyl group, making it more reactive towards nucleophiles. smolecule.com
The following table summarizes various esterification and amidation reactions of sulfobenzoic acid derivatives.
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| 4-Nitro-2-(chlorosulfonyl)benzoyl chloride | Aliphatic Alcohols | Carboxylic Ester | acs.org |
| Isopropyl 4-nitro-2-(chlorosulfonyl)benzoate | Ammonia / Amines | Sulfamylbenzoate | acs.org |
| Tetrabromo-2-sulfobenzoic acid cyclic anhydride | Alcohols / Amines | Ester / Amide | smolecule.com |
| 4-Sulfobenzoic acid | Alcohols | Ester | smolecule.com |
| 3-(Chlorosulfonyl)benzoic acid | Alkali Metal Hydroxide | Alkali Metal Salt | googleapis.comgoogle.com |
Redox Chemistry of Substituted Sulfobenzoic Acids
The redox chemistry of substituted sulfobenzoic acids encompasses both the oxidation of precursor molecules to form the target acid and the reduction of functional groups on the sulfobenzoic acid ring.
Oxidation Reactions
A primary route to producing substituted sulfobenzoic acids is the oxidation of the corresponding substituted toluenesulfonic acids. For example, 2-(substituted)-4-toluenesulfonic acids (where the substituent can be nitro, chloro, or bromo) can be oxidized to 2-(substituted)-4-sulfobenzoic acid. google.com A notable method employs sodium hypochlorite (B82951) in an aqueous phase, which surprisingly proceeds without the need for a metal or phase transfer catalyst, thereby reducing costs and simplifying product workup. google.com The reaction is typically run at reflux for about an hour, followed by acidification to precipitate the desired product with high yields, such as 92% for 2-nitro-4-sulfobenzoic acid. google.com
Other oxidizing agents have also been effectively used. Nitric acid at high temperatures (130-170°C) can oxidize p-toluenesulfonic acid to p-sulfobenzoic acid. google.comgoogle.com The oxidation of thiosalicylic acid to 2-sulfonatobenzoic acid has been achieved using pyridine-N-oxide in the presence of a copper(II) catalyst. researchgate.net Furthermore, a mixture of sulfur and water can oxidize p-toluenesulfonic acid to p-sulfobenzoic acid. acs.org
Reduction Reactions
The functional groups on the sulfobenzoic acid ring can undergo various reduction reactions. The nitro group, in particular, is readily reduced. For instance, the nitro group of potassium 4-nitro-2-sulfonatobenzoate can be reduced to an amino group using agents like hydrogen gas with a catalyst. An interesting intramolecular redox reaction occurs when 2-nitro-4-sulfotoluene is treated under alkaline conditions at 60-130°C, yielding 2-amino-4-sulfobenzoic acid without the need for external oxidizing or reducing agents. google.com For 4-nitro-2-sulfamylbenzoates, catalytic reduction is highly effective, though chemical reducing agents like sodium hydrosulfite in aqueous pyridine (B92270) have also been used successfully. acs.org The sulfonic acid group itself can be reduced to a sulfonamide group using reagents like sodium borohydride.
The table below provides a summary of key redox reactions involving substituted sulfobenzoic acids and their precursors.
| Reaction Type | Substrate | Reagent(s) / Conditions | Product | Reference(s) |
| Oxidation | 2-(Nitro)-4-toluenesulfonic acid | Sodium hypochlorite, reflux | 2-(Nitro)-4-sulfobenzoic acid | google.com |
| Oxidation | p-Toluene sulfonic acid | Nitric acid, 145-160°C | p-Sulfobenzoic acid | google.com |
| Oxidation | 4-Nitrotoluene-2-sulfonic acid | Nitric acid, 120-170°C | 4-Nitro-2-sulfobenzoic acid | google.com |
| Oxidation | Thiosalicylic acid | Pyridine-N-oxide, Cu(II) catalyst | 2-Sulfonatobenzoic acid | researchgate.net |
| Reduction | Potassium 4-nitro-2-sulfonatobenzoate | H₂/catalyst | Potassium 4-amino-2-sulfonatobenzoate | |
| Reduction | 2-Sulfobenzoic acid | Sodium borohydride | Sulfonamide derivative | |
| Intramolecular Redox | 2-Nitro-4-sulfotoluene | Alkaline conditions, 60-130°C | 2-Amino-4-sulfobenzoic acid | google.com |
Photochemical Transformations of Sulfobenzoic Imides
The photochemistry of sulfobenzoic imides, commonly known as saccharins, presents a distinct set of transformations compared to their phthalimide (B116566) analogues. lookchemmall.com These reactions are typically initiated by UV irradiation and proceed through radical intermediates.
The primary photochemical event for N-alkyl-o-sulfobenzoic imides is the homolytic cleavage of the nitrogen-sulfur (N-S) bond. lookchemmall.comconicet.gov.ar This cleavage leads to the extrusion of sulfur dioxide and the formation of a diradical intermediate. oup.comoup.com The fate of this diradical is highly dependent on the reaction solvent.
In hydrogen-donating solvents like ethanol (B145695) or 2-propanol, the diradical abstracts a hydrogen atom from the solvent, leading to the formation of the corresponding N-substituted benzamide. oup.comoup.com For example, the irradiation of N-propyl-o-sulfobenzoic imide in ethanol yields N-propylbenzamide. oup.com
In aromatic solvents such as benzene, the reaction mechanism involves the addition of the diradical to the aromatic ring, forming a cyclohexadienyl radical. Subsequent intramolecular hydrogen-atom abstraction results in an arylated benzamide. oup.comoup.com The irradiation of N-propyl-o-sulfobenzoic imide in benzene, for instance, produces N-propyl-o-phenylbenzamide. oup.com It has been determined that both the singlet (S₁) and triplet (T₁) excited states can participate in these photochemical reactions, although the specific mechanisms may differ depending on the solvent. oup.comoup.com
The presence of tertiary amines can also influence the photochemical pathway. Photoreactions of saccharin (B28170) with N-trimethylsilylmethyl-N,N-diethyl amine in methanol (B129727) or acetonitrile are believed to proceed via an initial single electron transfer (SET) from the amine to the triplet excited state of the saccharin. lookchemmall.com
The following table outlines the key photochemical transformations observed for sulfobenzoic imides.
| Substrate | Solvent | Key Intermediate | Major Product(s) | Reference(s) |
| N-Propyl-o-sulfobenzoic imide | Ethanol | Diradical | N-Propylbenzamide | oup.com |
| N-Propyl-o-sulfobenzoic imide | Benzene | Diradical | N-Propyl-o-phenylbenzamide | oup.com |
| N-Methylsaccharin | Methanol (with N-trimethylsilylmethyl-N,N-diethyl amine) | Triplet excited state | o-(N-Methylcarbamoyl)-N-ethylbenzenesulfonamide | lookchemmall.com |
| Saccharin | Methanol (with triethylamine) | Triplet excited state | Benzamide | lookchemmall.com |
| N-(thioalkyl)-saccharin | Acetone (B3395972) (N₂ atmosphere) | Triplet excited state | Annulated polycyclic sultams | conicet.gov.ar |
Advanced Applications in Materials Science and Engineering
Polymer Composites and Nanomaterials
The incorporation of potassium 4-sulfobenzoic acid into polymer systems has led to notable advancements in the properties and performance of various materials. Its utility spans from enhancing the physical properties of nanocomposites to imparting electrical conductivity to otherwise insulating polymers.
Role as an Intercalating Agent in Polymer Nanocomposites (e.g., Poly(butylene terephthalate))
This compound has been effectively utilized as an intercalating agent to facilitate the formation of polymer nanocomposites. scientificlabs.co.ukindiamart.com A key example is its use in the synthesis of poly(butylene terephthalate) (PBT)/clay nanocomposites. researchgate.net Intercalating agents are crucial for separating the layers of clay materials, such as montmorillonite (B579905) or layered double hydroxides (LDHs), allowing polymer chains to penetrate the gallery spaces. researchgate.netresearchgate.net This process, known as intercalation and potentially leading to exfoliation, is fundamental to achieving a high degree of dispersion of the nanofiller within the polymer matrix, which is essential for enhancing material properties. researchgate.netresearchgate.net In the case of PBT, the salt is used during the in situ polymerization process to improve the exfoliation of clay platelets. scientificlabs.co.ukresearchgate.net
The mechanism of clay exfoliation is a critical process for creating effective polymer nanocomposites, as it involves the complete separation and dispersion of individual clay platelets within the polymer matrix. nih.govgoogle.com The effectiveness of this compound in this role stems from its chemical structure.
The potassium salt of 4-sulfobenzoic acid is an ionic compound that dissociates in the polymerization medium. The resulting sulfonate anions (-SO₃⁻) and potassium cations (K⁺) can interact with the charged surfaces of the clay platelets. Layered silicates like montmorillonite have negatively charged surfaces, which are typically balanced by cations (like Na⁺ or Ca²⁺) in the interlayer galleries. The potassium cations can exchange with these interlayer cations.
Simultaneously, the anionic sulfonate group, attached to a rigid benzene (B151609) ring, helps to pry open the clay layers. This initial separation, or intercalation, increases the interlayer spacing (basal spacing) of the clay. This enlarged spacing reduces the van der Waals forces holding the layers together, making it easier for the PBT monomer or oligomer molecules to diffuse into the galleries. researchgate.netitu.edu.tr During in situ polymerization, the growing polymer chains further push the layers apart, ideally leading to full exfoliation where the individual, nanometer-thick clay platelets are homogeneously dispersed throughout the PBT matrix. researchgate.net The interaction between the ionic groups and the charged clay platelets is a key factor in achieving good dispersion. researchgate.net
The successful exfoliation and dispersion of clay platelets within a polymer matrix typically lead to significant improvements in the material's mechanical and thermal properties. researchgate.net Research on PBT nanocomposites prepared using this compound as an intercalating agent has demonstrated these enhancements. researchgate.net
The nanocomposites, regardless of the exact degree of exfoliation achieved, consistently show improved dynamic mechanical properties compared to the pure PBT homopolymer. researchgate.net This enhancement is attributed to the high aspect ratio of the dispersed clay platelets and the strong interfacial interactions between the filler and the polymer matrix, which allow for efficient stress transfer from the polymer to the reinforcing nanofiller.
Regarding thermal stability, the effect can be more complex and dependent on the specific intercalating agent used. researchgate.net While nanocomposites generally exhibit enhanced thermal decomposition properties, the choice of modifier is crucial. researchgate.net In one study comparing different intercalating agents, PBT nanocomposites prepared with this compound showed better dynamic mechanical properties, although greater improvements in thermal stability were noted when a different agent (dimethyl 5-sulfoisophthalate sodium salt) was used, highlighting the importance of interactions between ionic groups covalently linked to the polymer and the charged clay platelets. researchgate.net
Table 1: Effect of Intercalating Agent on PBT Nanocomposite Properties
| Intercalating Agent | Property Enhancement | Reference |
| This compound | Improved dynamic mechanical properties compared to PBT homopolymer. | researchgate.net |
| Dimethyl 5-sulfoisophthalate sodium salt | Showed improvements in the thermal stability of the PBT nanocomposite. | researchgate.net |
| Sodium dodecyl sulfate (B86663) | Used as an intercalating compound to improve clay exfoliation. | researchgate.net |
Dopant Functionality in Electrically Conducting Polymers (e.g., Polyaniline)
This compound and its parent acid are recognized for their function as dopants for intrinsically conducting polymers like polyaniline (PANI). smolecule.comresearchgate.net Doping is a process that introduces charge carriers into the polymer, transforming it from an insulator to a conductor. The sulfonic acid group (-SO₃H) or its salt can protonate the imine nitrogen atoms in the polyaniline backbone, creating polarons and bipolarons (charge carriers) and leading to a significant increase in electrical conductivity. mdpi.comoup.com
The structure of the dopant anion plays a critical role in the properties of the resulting conducting polymer. Aromatic sulfonate derivatives, such as 4-sulfobenzoic acid, are effective dopants. oup.com The presence of the additional carboxylic acid group can influence the polymer's processability and thermal stability. Research on related systems, like polypyrrole, has shown that dopants with acidic substituents (like -COOH) can enhance the thermal stability of the polymer's conductivity by suppressing proton dissociation from the polymer chain at high temperatures. oup.com In polyaniline, 4-sulfobenzoic acid acts as a dopant that enhances electrical conductivity. smolecule.com
Polymer Property Modification through Additive Incorporation
The incorporation of this compound or related ionic compounds as an additive can modify polymer properties through the introduction of ionic interactions. sigmaaldrich.comupc.edu When small amounts of ionic groups, such as sulfonates, are incorporated into a non-ionic polymer backbone, they can form ion pairs that aggregate into multiplets and larger ionic clusters. upc.edu
These ionic aggregates act as thermally reversible, physical cross-links. upc.edu This physical cross-linking can significantly alter the polymer's properties:
Enhanced Mechanical Properties: The ionic cross-links can increase the tensile modulus and strength of the material. upc.edu
Increased Melt Viscosity: The strong electrostatic interactions persist in the melt, leading to higher viscosity compared to the non-ionic parent polymer. upc.edu
Improved Thermal Resistance: The physical network can enhance the heat distortion temperature of the polymer. researchgate.net
This strategy has been explored in various polyesters, where the inclusion of sulfonated monomers leads to ionomers with demonstrably different and often improved physicochemical properties compared to the base polymer. upc.edu
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound, with its carboxylate and sulfonate groups, makes it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgconsensus.app These crystalline materials are built from metal ions or clusters connected by organic linkers, creating porous or non-porous structures with a wide range of potential applications. researchgate.net
The compound's dual functional groups can coordinate with metal ions in different ways, leading to diverse structural architectures. acs.org It has been used in the synthesis of heterometallic coordination polymers, such as novel alkali metal-cadmium structures. acs.org
A notable application is its use in the postsynthetic modification of existing MOFs. In one study, this compound was immobilized onto the zirconium nodes of a MOF known as MOF-808. acs.orgresearchgate.net This created a new material, MOF-808-SO₃K, where the sulfonate anions are firmly anchored to the rigid framework, while the potassium ions remain mobile within the pores. acs.orgresearchgate.net This design resulted in a solid-state electrolyte with significant ionic conductivity, demonstrating its potential for applications in devices like potassium-ion batteries. acs.orgresearchgate.net Furthermore, the salt has been used as a crystal growth modulator in the synthesis of other MOFs, such as HKUST-1, to control particle size and surface charge. researchgate.net
Table 2: Applications of this compound in Coordination Polymers and MOFs
| Application Area | MOF/Coordination Polymer System | Key Finding | Reference |
| Ion Conduction | MOF-808-SO₃K | Postsynthetic immobilization created a single-potassium-ion conducting solid electrolyte with an ionic conductivity of 3.1 × 10⁻⁵ S/cm at 303 K. | acs.orgresearchgate.netresearchgate.net |
| Crystal Growth Modulation | HKUST-1 | Used as a modulator to prepare negatively charged, submicron-sized MOF crystals. | researchgate.net |
| Structural Synthesis | Alkali metal-cadmium polymers | Acted as a ligand to construct novel heterometallic coordination polymers with layered and 3D framework structures. | acs.org |
| Structural Synthesis | Silver/potassium salts | Formed mixed-metal coordination salts with distinct crystal structures. | consensus.app |
Design and Synthesis of Coordination Architectures
The creation of coordination polymers from sulfobenzoic acid ligands is a sophisticated process rooted in the principles of crystal engineering. By carefully selecting metal ions and reaction conditions, scientists can guide the self-assembly of these molecules into intricate, extended networks with tailored properties.
The design of functional materials using sulfonate-carboxylate ligands like this compound hinges on the distinct properties of its two functional groups. The carboxylate group is known to coordinate strongly with metal centers, enhancing the stability of the resulting complexes and preventing the leaching of metal ions during functional applications such as catalysis. acs.orgdiva-portal.org This strong coordination is crucial for maintaining the structural integrity of the material under demanding oxidative conditions. diva-portal.org
Conversely, the sulfonate group exhibits weaker coordination ability compared to the carboxylate group. uoc.grrsc.org This difference in binding affinity is a key design principle; first-row transition metals will preferentially bind to the carboxylate anions, often leaving the sulfonate groups free or involved in weaker interactions like hydrogen bonding. uoc.grrsc.org These uncoordinated sulfonate groups can then be utilized for other purposes, such as enhancing the sorption properties for gases by incorporating alkali-metal cations. uoc.gr Furthermore, ligands that combine both carboxylate and sulfonate groups can lead to catalysts with improved performance by leveraging the electron-donating properties of the carboxylate and the on-demand, flexible coordination of the sulfonate. rsc.org This strategic combination allows for the development of catalysts with lower overpotentials and higher efficiency. diva-portal.orgrsc.org
Crystal engineering is the deliberate design of crystalline solids, and in the context of this compound, it involves controlling the self-assembly of the ligand with metal ions to form predictable supramolecular architectures. daneshyari.com The process often utilizes methods like hydrothermal or solvothermal synthesis, where reactions are carried out in water or other solvents at elevated temperatures and pressures. tandfonline.com For instance, the hydrothermal reaction of 4-sulfobenzoic acid monopotassium salt with samarium nitrate (B79036) produced a two-dimensional polymeric complex. tandfonline.com
The resulting structures can range from one-dimensional (1D) chains and two-dimensional (2D) layers to complex three-dimensional (3D) frameworks. tandfonline.comacs.orgacs.org The final architecture is highly dependent on the coordination geometry of the metal ion, the coordination modes of the ligand, and the presence of any auxiliary ligands. acs.org
Table 1: Structural Data of Coordination Polymers Based on p-Sulfobenzoic Acid
| Compound Name | Metal Ion | Crystal System | Space Group | Key Structural Feature | Source |
| {[Sm₂(sb)₂(ox)(H₂O)₆]·2H₂O}n | Sm(III) | Triclinic | P-1 | Two-dimensional framework | tandfonline.com |
| Zn-psb | Zn(II) | Triclinic | P-1 | Three-dimensional architecture | researchgate.net |
| Mn-psb | Mn(II) | Triclinic | P-1 | Three-dimensional architecture | researchgate.net |
| Ag₀.₆₉K₀.₃₁ | Ag(I)/K(I) | Monoclinic | C2/c | Layered structure of cations and anions | researchgate.net |
Functional Properties of Sulfobenzoic Acid-Based Coordination Polymers
The specific arrangement of atoms within coordination polymers built from sulfobenzoic acid directly gives rise to their advanced functionalities. Properties such as proton conduction and catalytic activity are not inherent to the ligand alone but emerge from the synergistic interplay between the organic linker and the metal nodes.
Coordination polymers based on sulfonic-carboxylic ligands have emerged as promising materials for proton-conducting applications, such as in proton-exchange membrane fuel cells. rsc.orgresearchgate.netnih.gov The presence of both acidic sulfonate groups and hydrophilic channels containing water molecules within the crystal structure facilitates the transport of protons. rsc.org
The primary mechanism for proton conduction in these materials is often water-facilitated, occurring through either the Grotthuss ("hopping") mechanism, where protons hop between adjacent water molecules, or the vehicle mechanism, where protons are carried by water molecules (mass transport). nih.gov For instance, a copper(II) coordination polymer synthesized with 4-sulfobenzoic acid exhibited high proton conductivity, which was attributed to the continuous array of water molecules encapsulated within its 1D porous channels. rsc.orgresearchgate.net The efficiency of this process is often measured using AC impedance spectroscopy on a pressed pellet or single crystal of the material under controlled temperature and relative humidity (RH). rsc.orgnih.gov
Research has shown that the conductivity values are highly dependent on temperature and humidity. For one copper-based polymer, the conductivity reached 0.94 × 10⁻² S cm⁻¹ at 80 °C and 95% RH, with an experimental activation energy (Ea) of 0.64 eV, indicating that the solvate water and hydrophilic groups in the channels are crucial for proton mobility. rsc.org Another study on a different sulfonic-carboxylic ligand system demonstrated that a copper-based compound achieved a proton conductivity of 3.46 × 10⁻³ S cm⁻¹ at 95 °C and 95% RH. rsc.org
Table 2: Proton Conductivity in Sulfonic-Carboxylic Acid-Based Coordination Polymers
| Compound | Conditions (Temp., RH) | Proton Conductivity (S cm⁻¹) | Activation Energy (Ea) | Source |
| {[Cu₂(sba)₂(bpg)₂(H₂O)₃]·5H₂O}n | 80 °C, 95% | 0.94 × 10⁻² | 0.64 eV (experimental) | rsc.org |
| {[Cu₂(sba)₂(bpg)₂(H₂O)₃]·5H₂O}n | Not specified | Not specified | 0.54 eV (theoretical) | rsc.org |
| Cu-based CP with H₄L ligand | 95 °C, 95% | 3.46 × 10⁻³ | Not specified | rsc.org |
| Phosphonato-sulfonate CP (single crystal) | 22 °C, 90% | 1.23 × 10⁻⁴ | 0.31 eV (intrinsic) | nih.gov |
The final structure of a coordination polymer is exquisitely sensitive to the coordination preferences of both the metal ion and the organic ligand. mdpi.com The use of a mixed-ligand system, such as combining sulfobenzoic acid with other N-donor linkers, can result in vastly different supramolecular architectures. acs.org For example, studies on silver(I) complexes with 2-sulfobenzoate showed that the introduction of different N-donor ligands led to structures ranging from tetrameric and dimeric species to 1D and 2D polymers. acs.org
The isomer of the sulfobenzoic acid used (e.g., 2-, 3-, or 4-sulfobenzoic acid) also plays a critical role. The relative positions of the carboxylate and sulfonate groups dictate the possible coordination geometries. In complexes with uranyl ions, the 3- and 4-isomers resulted in molecular species where only the carboxylate groups coordinated, while the 2-isomer led to chelation involving both groups, producing diverse 1D and 2D assemblies. rsc.org This highlights the fine balance between direct metal-ligand coordination and intermolecular forces like hydrogen bonding in directing the final structural outcome. rsc.org
The complexation of sulfobenzoic acid ligands with various metal ions is a powerful strategy for creating materials with enhanced or entirely new functionalities. The choice of metal is paramount, as it directly influences the electronic, magnetic, and catalytic properties of the resulting coordination polymer.
For example, incorporating ruthenium into complexes with carboxylate-containing ligands has been shown to produce highly active catalysts for water oxidation. acs.org The metal center is stabilized by the ligand, which helps to lower the energy required for the key catalytic steps. acs.orgdiva-portal.org Similarly, creating alkali-metal salts of chiral amides derived from 2-sulfobenzoic acid results in catalysts that can be activated by Lewis acid interactions for use in asymmetric Michael additions. beilstein-journals.org
Beyond catalysis, metal-ion complexation can induce other valuable properties. The hydrothermal synthesis of a samarium(III) polymer using 4-sulfobenzoic acid resulted in a material exhibiting weak anti-ferromagnetic interactions and luminescence. tandfonline.com The potential to create functionalized frameworks with free sulfonate groups after complexation with transition metals opens the door to further modification, such as adding alkali-metal ions to enhance gas storage capabilities. uoc.gr
Catalysis and Reaction Engineering
Potassium 4-Sulfobenzoic Acid in Catalytic Systems Research
This compound has been investigated for its role in the synthesis of advanced materials, where it can act as a promoter or structure-directing agent. One notable application is its use as an intercalating compound to facilitate the exfoliation of clay in the production of polymer nanocomposites. In the synthesis of poly(butylene terephthalate) (PBT) nanocomposites, the introduction of this compound helps in the dispersion of clay layers within the polymer matrix. This improved exfoliation and dispersion can be attributed to the interaction of the sulfonate and carboxylate groups with the clay surfaces and the polymer, respectively. This function, while not a classical catalytic role, is crucial in engineering the material's properties and can be considered a form of reaction mediation.
The presence of both acidic and coordinating functional groups on the same molecule makes this compound and its derivatives interesting candidates for the design of multifunctional catalysts. The sulfonic acid group can provide Brønsted acidity, while the carboxylic acid group can coordinate to metal centers, potentially leading to synergistic catalytic effects.
Organocatalytic Applications of Sulfobenzoic Acid Derivatives
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Sulfonic acid-functionalized molecules are a prominent class of organocatalysts due to their strong Brønsted acidity. While direct applications of this compound as an organocatalyst are not extensively documented, the principles of sulfonic acid catalysis are well-established and can be extended to its derivatives.
The sulfonic acid group (-SO₃H) is a strong acid and can protonate various substrates, thereby activating them for subsequent reactions. This is particularly useful in reactions such as esterification, acetalization, and multicomponent reactions. For instance, a novel sulfonic acid functionalized nano-γ-Al₂O₃ catalyst has been successfully employed for the synthesis of 3-substituted-2H-1,4-benzothiazines. nih.gov This heterogeneous catalyst demonstrates the effectiveness of the sulfonic acid group in promoting cyclization reactions, offering advantages like high yields, short reaction times, and catalyst recyclability. nih.gov
The catalytic activity of sulfobenzoic acid derivatives in organocatalysis can be tuned by modifying the substitution pattern on the aromatic ring. Electron-withdrawing groups can enhance the acidity of the sulfonic acid, while the carboxylic acid group can participate in hydrogen bonding or act as a secondary catalytic site.
Table 1: Examples of Reactions Catalyzed by Sulfonic Acid-Functionalized Catalysts
| Catalyst Type | Reaction | Substrates | Product | Reference |
| Sulfonic acid functionalized nano-γ-Al₂O₃ | Cyclization | 2-aminothiophenol, dimedone, aromatic aldehydes | 3-substituted-2H-1,4-benzothiazines | nih.gov |
| Sulfonic acid-functionalized ionic liquids | Multicomponent reactions | Various | Nitrogen- and oxygen-based heterocycles | researchgate.net |
Homogeneous Catalysis in Multiphase Reaction Systems
Homogeneous catalysis in multiphase systems offers significant advantages in terms of catalyst recovery and product separation. A catalyst that is soluble in one liquid phase while the reactants and products are preferentially soluble in another immiscible phase allows for easy separation at the end of the reaction. The amphiphilic nature of this compound, with its water-soluble potassium sulfonate and carboxylate groups and its organic-soluble benzene (B151609) ring, makes it a potential candidate for applications in biphasic catalysis, such as phase-transfer catalysis (PTC).
In a phase-transfer catalytic system, the catalyst facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. ptfarm.plmdpi.comnih.govchemijournal.comresearchgate.net Although specific studies detailing the use of this compound as a phase-transfer catalyst are limited, its molecular structure suggests potential utility. The potassium salt of the sulfonic acid and carboxylic acid would reside in the aqueous phase, while the aromatic ring could interact with the organic phase, potentially assisting in the transport of ionic species across the phase boundary.
For example, in the oxidation of benzaldehydes to benzoic acids using an oxidizing agent in an aqueous phase and the aldehyde in an organic solvent, a phase-transfer catalyst is crucial to bring the oxidant into the organic phase to react with the aldehyde. chemijournal.com Quaternary ammonium (B1175870) salts are commonly used for this purpose. chemijournal.com A molecule with the structural features of this compound could theoretically perform a similar function.
Computational Modeling of Catalytic Reactivity
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding catalytic mechanisms at the molecular level. nih.govumn.edunih.govdntb.gov.ua These methods allow for the investigation of reaction pathways, the characterization of transition states, and the analysis of catalyst-substrate interactions, providing insights that are often difficult to obtain experimentally.
Computational chemistry enables the mapping of the potential energy surface of a chemical reaction, which helps in identifying the most likely reaction pathway. google.com By calculating the energies of reactants, intermediates, transition states, and products, the feasibility of a proposed mechanism can be evaluated. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as its structure and energy determine the reaction rate.
The carboxylic acid and sulfonic acid groups of 4-sulfobenzoic acid can act as ligands, coordinating to metal centers to form metal-organic frameworks (MOFs) or discrete coordination complexes with potential catalytic applications. DFT calculations are highly effective in predicting the geometry of these complexes and analyzing the nature of the metal-ligand bonding. nih.govdntb.gov.ua
For example, a study on the coordination of 2-amino-5-sulfobenzoic acid, a related molecule, with cadmium(II) ions revealed the formation of a supramolecular coordination compound. nih.gov In this structure, the carboxylate and sulfonate groups, along with other ligands, coordinate to the cadmium center, leading to a specific three-dimensional network. nih.gov Computational modeling could be used to analyze the electronic structure of such a complex, including the charge distribution and the nature of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the complex's stability and its potential reactivity in catalytic applications. The analysis of the coordination behavior can also predict how the electronic properties of the metal center are modulated by the sulfobenzoate ligand, which in turn influences its catalytic activity.
Advanced Analytical Characterization and Method Development
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone for the molecular characterization of potassium 4-sulfobenzoic acid, providing detailed information about its atomic composition and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to provide a complete picture of the carbon-hydrogen framework.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, recorded in a solvent like Deuterated Dimethyl Sulfoxide (DMSO-d6) on a 400 MHz instrument, distinct signals corresponding to the different protons in the molecule are observed. rsc.orgrsc.org The aromatic protons, due to their chemical environment on the benzene (B151609) ring, appear in the downfield region. The acidic proton of the carboxylic acid group is also highly deshielded and appears at a characteristic chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound in DMSO-d6 would show distinct peaks for each unique carbon atom. rsc.org The carbonyl carbon of the carboxylic acid is typically found furthest downfield. The aromatic carbons attached to the sulfonate and carboxylate groups, as well as the other aromatic carbons, will have characteristic chemical shifts influenced by the electron-withdrawing nature of the substituents.
Interactive Data Table: NMR Spectral Data for this compound in DMSO-d6
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.9 | Doublet | Aromatic protons ortho to the carboxylic acid group |
| ¹H | ~7.7 | Doublet | Aromatic protons ortho to the sulfonate group |
| ¹³C | >165 | Singlet | Carbonyl carbon (COOH) |
| ¹³C | 140-150 | Singlet | Aromatic carbon attached to the sulfonate group |
| ¹³C | 130-140 | Singlet | Aromatic carbon attached to the carboxylic acid group |
| ¹³C | 125-130 | Singlet | Aromatic carbons |
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with fragmentation techniques (Tandem MS or MS/MS), it provides significant structural information.
In electrospray ionization mass spectrometry (ESI-MS) in negative ion mode, this compound readily deprotonates to form the [M-H]⁻ ion. This allows for the accurate determination of its molecular weight.
Tandem MS experiments on the [M-H]⁻ precursor ion provide insights into the compound's structure through characteristic fragmentation patterns. A common fragmentation pathway involves the loss of carbon dioxide (CO₂), which corresponds to a neutral loss of 44 Da. A distinctive fragmentation for the para-isomer is the subsequent loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. This specific fragmentation is useful in distinguishing it from its ortho- and meta-isomers.
Interactive Data Table: Key Mass Spectrometry Fragments of 4-Sulfobenzoic Acid
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss (Da) |
| 201 | Loss of Carbon Dioxide | 157 | 44 |
| 157 | Loss of Sulfur Dioxide | 93 | 64 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically obtained using a potassium bromide (KBr) disc or as a nujol mull, will exhibit characteristic absorption bands for its key functional groups.
The presence of a carboxylic acid is indicated by a broad O-H stretching band and a strong C=O (carbonyl) stretching band. The sulfonic acid group is characterized by strong and distinct S=O stretching vibrations. The aromatic ring will also show characteristic C-H and C=C stretching and bending vibrations.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2500 (broad) | O-H stretch | Carboxylic acid |
| 1700-1680 | C=O stretch | Carboxylic acid |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1150 | S=O stretch (asymmetric) | Sulfonic acid |
| 1050-1000 | S=O stretch (symmetric) | Sulfonic acid |
Chromatographic Separations and Trace Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification, even at very low concentrations.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile compounds. For the analysis of this compound, reversed-phase HPLC is a common approach.
A typical HPLC method would involve a C18 stationary phase column. The mobile phase is often a mixture of an aqueous buffer (to control the pH and ensure the ionization state of the acidic groups) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light at a specific wavelength. This technique is valuable for purity assessment and quantitative analysis.
Interactive Data Table: Typical HPLC Parameters for the Analysis of Benzoic Acid Derivatives
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and acetonitrile/methanol |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV-Vis at a wavelength around 230-280 nm |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the low volatility of this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is necessary to convert the non-volatile analyte into a more volatile derivative.
A common derivatization strategy for acidic compounds like this compound is esterification. This can be achieved by reacting the compound with an alcohol in the presence of an acid catalyst to convert the carboxylic acid and sulfonic acid groups into their corresponding esters. These ester derivatives are more volatile and can be readily analyzed by GC.
When coupled with a mass spectrometer (GC-MS), this technique not only separates the derivatized compound but also provides its mass spectrum, allowing for confident identification and quantification, even in complex samples.
Derivatization Strategies for Enhanced Detection and Sensitivity (e.g., RP-UHPLC/MS/MS)
For the sensitive and selective quantification of this compound, particularly at low concentrations, derivatization is a key strategy to improve its chromatographic behavior and enhance its detection by mass spectrometry. The presence of both a carboxylic acid and a sulfonic acid group offers potential sites for chemical modification.
Derivatization of the carboxylic acid moiety is a common and effective approach. This chemical modification can improve the peak shape, chromatographic performance, and ionization efficiency of the analyte. A novel derivatization method that could be adapted for this compound involves the use of reagents like 3-(chlorosulfonyl)benzoic acid for the analysis of acylglycerols, sterols, and prenols by reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS) in negative ion mode. While this specific reagent is designed for lipids, the principle of targeting the carboxylic acid group for derivatization to enhance MS detection is applicable.
Another potential strategy involves reagents that react with carboxylic acids to form derivatives that are more amenable to positive ion electrospray ionization. For instance, the derivatization of biological organic acids with 4-bromo-N-methylbenzylamine has been shown to facilitate positive electrospray ionization tandem mass spectrometry (MS/MS) detection. This allows for clear identification due to the distinct isotopic pattern of the incorporated bromine.
The selection of a derivatization strategy would depend on the specific analytical goals, such as the desired level of sensitivity and the matrix in which the compound is being analyzed. Optimization of the reaction conditions, including the choice of derivatizing agent, solvent, temperature, and reaction time, is crucial for achieving high derivatization efficiency and reproducible results.
Table 1: Potential Derivatization Reagents for Carboxylic Acid Group of this compound
| Derivatizing Agent | Potential Advantage for RP-UHPLC/MS/MS |
| 3-(Chlorosulfonyl)benzoic acid (or similar sulfonyl chlorides) | Can enhance ionization in negative mode. |
| 4-bromo-N-methylbenzylamine | Introduces a bromine atom, providing a characteristic isotopic pattern for easier identification and confirmation in MS. Facilitates positive ion mode analysis. |
| 3-Nitrophenylhydrazine (3-NPH) | Reacts with carboxylic acids and has been used for the analysis of organic acids, improving separation and detection sensitivity. |
Physico-chemical Characterization Methods for Solutions
Precipitation Reactions in Analytical Separations
Precipitation reactions can be a powerful tool for the separation and purification of this compound from reaction mixtures or for its concentration from dilute solutions. The solubility of this compound is influenced by the nature of the solvent and the presence of other electrolytes.
One common technique for precipitating organic salts like this compound is "salting out." This involves increasing the ionic strength of the aqueous solution by adding a highly soluble inorganic salt, such as potassium chloride (KCl). The increased concentration of potassium ions can decrease the solubility of the this compound, leading to its precipitation. This method has been noted for the isolation of related compounds, such as the potassium salt of 4-nitro-2-sulfobenzoic acid, where the addition of a saturated potassium chloride solution facilitates its precipitation.
Another approach is to change the solvent composition. This compound is soluble in water but less soluble in many organic solvents. Therefore, the addition of a miscible organic solvent, such as acetone (B3395972) or ethanol (B145695), to an aqueous solution of the compound can induce its precipitation. This technique is often used in the final stages of synthesis for purification and isolation of the solid product.
Selective precipitation can also be achieved by using specific reagents. For instance, the use of tartaric acid has been reported for the selective precipitation of potassium bitartrate (B1229483) from complex mixtures, a principle that could potentially be adapted for the separation of potassium from other cations in a solution containing 4-sulfobenzoate (B1237197).
The effectiveness of a precipitation method for analytical separation depends on factors such as the solubility product of the salt, the temperature, the pH of the solution, and the presence of interfering ions. Careful control of these parameters is essential for achieving quantitative separation.
Table 2: Summary of Precipitation Strategies for this compound
| Precipitation Method | Principle | Key Considerations |
| Salting Out | Increasing the common ion concentration (K⁺) to decrease the solubility of the salt. | Choice of the "salting out" agent (e.g., KCl), concentration, and temperature. |
| Solvent Addition | Reducing the solubility by adding a miscible organic solvent in which the salt is poorly soluble. | Choice of organic solvent (e.g., acetone, ethanol), solvent/water ratio, and temperature. |
| Selective Precipitation | Using a reagent that forms a specific, sparingly soluble salt with the target ion. | Specificity of the precipitating agent, pH, and potential for co-precipitation of impurities. |
Theoretical and Computational Chemistry Insights
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in predicting the molecular properties of Potassium 4-sulfobenzoic acid from first principles.
Geometry optimization calculations using DFT can determine the most stable three-dimensional structure of the 4-sulfobenzoate (B1237197) anion. These calculations predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on similar aromatic acids reveal distortions in the benzene (B151609) ring caused by electron-donating and electron-withdrawing substituent groups researchgate.net. In 4-sulfobenzoate, the electron-withdrawing nature of both the carboxylate and sulfonate groups influences the ring's geometry.
Electronic structure analysis focuses on the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, polarizability, and kinetic stability epstem.net. A smaller gap suggests higher reactivity epstem.netnih.gov. DFT studies on comparable molecules have successfully used FMO analysis to explore structure-activity relationships epstem.net. For 4-sulfobenzoate, the HOMO is expected to be located on the electron-rich parts of the molecule, such as the aromatic ring and oxygen atoms, while the LUMO would be distributed over areas susceptible to nucleophilic attack.
| Computational Method | Predicted Property | Significance for this compound |
|---|---|---|
| Geometry Optimization (e.g., B3LYP functional) | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure and insights into substituent effects on the aromatic ring. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO energy, LUMO energy, HOMO-LUMO gap | Indicates chemical reactivity, kinetic stability, and the molecule's ability to participate in charge-transfer reactions epstem.netnih.gov. |
| Natural Bond Orbital (NBO) Analysis | Charge distribution, intramolecular interactions | Identifies hyperconjugative interactions and charge delocalization, explaining molecular stability. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution within a molecule. It visualizes electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions researchgate.net. For the 4-sulfobenzoate anion, the MEP would show negative potential concentrated around the oxygen atoms of the carboxylate and sulfonate groups, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential would highlight areas susceptible to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other reagents, solvents, and biological targets epstem.net.
Molecular Dynamics (MD) Simulations in Condensed Phases
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its behavior in condensed phases, such as in aqueous solution. Studies on analogous compounds like sodium linear alkylbenzene sulfonate (LAS) show how MD can reveal dynamics in different phases, including hydrated crystals and liquid crystals nih.gov.
In an aqueous environment, MD simulations can model the solvation of the 4-sulfobenzoate anion and its potassium counter-ion. These simulations can elucidate the orientation of the sulfonate and carboxylate groups relative to each other and their interactions with surrounding water molecules. For instance, in LAS systems, the orientation of the sulfonate group and the benzene ring is significantly influenced by the formation of salt bridges with sodium ions and water nih.gov. Similar interactions would govern the conformational dynamics of this compound in solution, affecting its solubility and aggregation properties. MD simulations are also a key tool for characterizing the formation and properties of biomolecular condensates, which can be sensitive to the balance between different energetic contributions nih.gov.
Computational Studies of Reaction Mechanisms
Computational chemistry, particularly DFT, is widely used to elucidate the mechanisms of chemical reactions by mapping their potential energy surfaces escholarship.orgrsc.org. This involves calculating the energies of reactants, products, transition states, and any intermediates researchgate.netresearchgate.net. For reactions involving 4-sulfobenzoic acid, such as esterification or amidation at the carboxylic acid group, computational studies can provide a detailed step-by-step pathway.
Gas-Phase Ion-Molecule Reaction Studies of Sulfobenzoates
Gas-phase studies, often employing mass spectrometry, provide fundamental information about the intrinsic properties of ions, free from solvent effects wikipedia.org. Ion-molecule reactions in the gas phase can be used to probe the structure and reactivity of ions like deprotonated sulfobenzoates ucdavis.edu.
Differentiating between structural isomers is a significant analytical challenge lcms.cz. For sulfobenzoic acid, the ortho-, meta-, and para- (4-sulfobenzoic acid) isomers can be unambiguously distinguished using techniques like ion mobility mass spectrometry (IM-MS) combined with fragmentation analysis nih.govresearchgate.net. While the precursor anions of the three isomers are difficult to separate by their arrival times alone, their fragmentation patterns upon collision-induced dissociation are distinctly different nih.govresearchgate.net.
When the deprotonated sulfobenzoate ions (m/z 201) are fragmented, they all produce a common ion at m/z 157, corresponding to the loss of carbon dioxide (CO2) nih.govresearchgate.net. However, the deprotonated carbanion from 4-sulfobenzoic acid (the para-isomer) is unique in that it also shows a fragmentation peak corresponding to the loss of sulfur dioxide (SO2), resulting in an ion at m/z 137 nih.govresearchgate.net. This specific fragmentation pathway serves as a clear diagnostic marker for the para-isomer. In contrast, the meta-isomer is characterized by the unique formation of a bisulfite anion (HSO3−) at m/z 81 nih.govresearchgate.net. These distinct fragmentation behaviors allow for definitive characterization and differentiation of the sulfobenzoate carbanion isomers in the gas phase.
| Isomer of Deprotonated Sulfobenzoic Acid (m/z 201) | Common Fragment Ion | Unique/Diagnostic Fragment Ion(s) | Neutral Loss |
|---|---|---|---|
| Ortho- (2-sulfobenzoic acid) | m/z 157 | None observed | CO2 |
| Meta- (3-sulfobenzoic acid) | m/z 157 | m/z 81 (HSO3−) | CO2, Benzyne derivative |
| Para- (4-sulfobenzoic acid) | m/z 157 | m/z 137 | CO2, SO2 |
Investigation of Proton Transfer and Isomerization Pathways
Proton transfer is a fundamental process in acid-base chemistry, and for a compound like 4-sulfobenzoic acid, it involves the dissociation of protons from the sulfonic acid and carboxylic acid groups. The sulfonic acid group is highly acidic and readily donates its proton in the presence of a base or a polar solvent. The carboxylic acid group is less acidic but can also participate in proton transfer reactions.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the energetic and structural aspects of proton transfer. These calculations can model the potential energy surface along the proton transfer coordinate, helping to determine the energy barriers and the stability of the resulting molecular complexes or ionic pairs. Studies on similar molecules, like benzenesulfonic acid, have utilized DFT to analyze the proton transfer process to various amines, establishing relationships between the energy of interaction and the difference in proton affinity between the acid anion and the amine.
Isomerization of 4-sulfobenzoic acid would involve the rearrangement of the sulfonic acid and carboxylic acid groups on the benzene ring. For instance, the transformation of the para isomer (4-sulfobenzoic acid) to the meta (3-sulfobenzoic acid) or ortho (2-sulfobenzoic acid) isomers would constitute an isomerization pathway. Such processes typically require significant energy input to overcome the high activation barriers associated with breaking and reforming covalent bonds on the aromatic ring. While computational studies have been employed to differentiate between the regioisomers of sulfobenzoic acid using techniques like ion mobility mass spectrometry, detailed theoretical investigations into the pathways and transition states of their interconversion are not extensively documented.
In the absence of specific computational data for this compound, the following table provides a conceptual framework for the types of data that would be generated from such a study.
Table 1: Hypothetical Computational Data for Proton Transfer in 4-Sulfobenzoic Acid This table is illustrative and not based on published experimental or computational results for this compound.
| Parameter | Sulfonic Acid Group | Carboxylic Acid Group |
|---|---|---|
| Proton Affinity of Anion (kJ/mol) | Value | Value |
| Calculated Gas-Phase Acidity (kJ/mol) | Value | Value |
| Activation Energy for Proton Transfer to Water (kJ/mol) | Value | Value |
Table 2: Hypothetical Computational Data for Isomerization of 4-Sulfobenzoic Acid This table is illustrative and not based on published experimental or computational results for this compound.
| Isomerization Pathway | Transition State Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) |
|---|---|---|
| para to meta | Value | Value |
| para to ortho | Value | Value |
| meta to ortho | Value | Value |
Further theoretical research is necessary to elucidate the specific energetics and mechanisms of proton transfer and isomerization for this compound.
Environmental Chemistry and Degradation Pathways
Persistence and Biodegradation Studies in Aqueous Environments
Aromatic sulfonates, a class of compounds to which Potassium 4-sulfobenzoic acid belongs, are known for their use as precursors in the production of dyes, pharmaceuticals, and other industrial chemicals. riwa-rijn.org Their presence in the aquatic environment has prompted studies into their persistence and biodegradability. riwa-rijn.org While specific studies focusing solely on this compound are limited, the behavior of structurally similar compounds provides valuable insights into its likely environmental persistence and degradation pathways.
Aromatic sulfonic acids are generally resistant to biodegradation. The presence of the sulfonic acid group (-SO₃H) significantly increases the water solubility and polarity of the molecule, which can hinder its transport across microbial cell membranes. The degradation of sulfonated aromatic compounds often requires specialized microbial consortia capable of cleaving the stable carbon-sulfur bond.
Studies on other sulfonated aromatic compounds have shown that biodegradation can occur under both aerobic and anaerobic conditions, although the pathways and efficiencies may differ. For instance, the anaerobic degradation of azo dyes, which often contain sulfonic acid groups, involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines. wur.nl The subsequent aerobic degradation of these sulfonated aromatic amines is a critical step in the complete mineralization of the parent compound. wur.nl
In the case of 4-sulfobenzoic acid, the biodegradation pathway would likely involve initial desulfonation, followed by the degradation of the resulting benzoic acid. Benzoic acid is a readily biodegradable compound in most environments. The key and often rate-limiting step is the initial enzymatic attack on the sulfonated aromatic ring.
The persistence of this compound in aqueous environments will largely depend on the presence of microbial populations adapted to degrade such compounds. In environments receiving industrial effluents containing sulfonated aromatics, microbial communities may have evolved the necessary enzymatic machinery for their degradation. However, in unacclimated environments, the compound is expected to be relatively persistent.
Illustrative Biodegradation Data for a Structurally Related Compound (4-chlorobenzoic acid)
| Organism | Substrate | Condition | Degradation Efficiency | Reference |
|---|---|---|---|---|
| Pseudomonas aeruginosa PA01 NC | 4-chlorobenzoic acid (2 g/L) | Aerobic | Utilized as a growth substrate | researchgate.net |
| Arthrobacter sp. | 4-chlorobenzoate | Aerobic, pure culture | Complete mineralization | nih.gov |
| Lysinibacillus macrolides DSM54T | 4-chlorobenzoic acid (237.17 ppm) | Aerobic, pH=5.25, Temp=32.75°C | 100% removal after 96 hours (statistically estimated) | researchgate.net |
Methodological Approaches for Environmental Fate Assessment
The assessment of the environmental fate of chemicals like this compound involves a combination of laboratory studies and analytical methods to monitor their presence and transformation in various environmental compartments.
Laboratory Studies:
Standardized laboratory tests are employed to evaluate the biodegradability and abiotic degradation processes of chemicals. These tests are designed to simulate environmental conditions and provide data on the rate and extent of degradation.
Ready Biodegradability Tests (e.g., OECD 301 series): These screening tests use a high concentration of microorganisms and the test substance as the sole source of carbon and energy. They are designed to identify chemicals that are likely to biodegrade rapidly in the environment.
Inherent Biodegradability Tests (e.g., OECD 302 series): These tests are designed to assess the potential for a chemical to be biodegraded under favorable conditions, such as prolonged exposure or a higher concentration of microorganisms.
Simulation Tests (e.g., OECD 303A, 309): These tests simulate the conditions of a specific environmental compartment, such as a wastewater treatment plant or surface water, to provide more realistic degradation data.
Analytical Methods:
Accurate and sensitive analytical methods are essential for detecting and quantifying this compound and its potential degradation products in environmental samples.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of polar aromatic compounds like 4-sulfobenzoic acid. researchgate.net It can be coupled with various detectors, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), for enhanced selectivity and sensitivity. jelsciences.com Ion-pair reversed-phase liquid chromatography is a specific HPLC method that has been successfully used for the analysis of polar aromatic sulfonates. riwa-rijn.org
Mass Spectrometry (MS): MS, particularly when coupled with a chromatographic separation technique like LC (LC-MS), is a powerful tool for identifying and confirming the structure of organic compounds and their transformation products in complex environmental matrices. jelsciences.com
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for highly polar and non-volatile compounds like sulfobenzoic acids, derivatization techniques can be employed to increase their volatility, allowing for analysis by GC-MS.
The following table summarizes the analytical techniques applicable to the environmental fate assessment of this compound.
| Analytical Technique | Principle | Applicability for 4-Sulfobenzoic Acid | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) with UV or DAD detection | Separation based on polarity, detection by UV absorbance. | Suitable for quantification in aqueous samples. | researchgate.netjelsciences.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-based detection and identification. | Highly sensitive and selective for identification of the parent compound and degradation products. | jelsciences.com |
| Ion Chromatography | Separation of ions based on their affinity for an ion-exchange resin. | Can be used for the determination of the sulfate (B86663) ion, a potential degradation product. | cdc.gov |
Q & A
Q. What are the standard synthesis protocols for Potassium 4-sulfobenzoic acid, and how is purity validated in academic settings?
this compound (CAS 5399-63-3) is synthesized via coupling reactions using 4-sulfobenzoic acid with potassium salts under controlled pH conditions. A common method involves activating the carboxylic acid group with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in HEPES buffer (pH 9), forming stable amide linkages with amine-functionalized substrates like PMMA . Purity is validated using:
- Reflection-absorption infrared spectroscopy (RAIR) to confirm functional group incorporation .
- Thermal gravimetric analysis (TGA) to assess stability up to 240°C, a method adapted from coordination polymer studies .
- Elemental analysis to verify stoichiometry, ensuring minimal hygroscopic interference .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound in polymer surface modifications?
Key techniques include:
- RAIR spectroscopy to detect sulfonate termination and amide bond formation in PMMA composites .
- X-ray diffraction (XRD) to analyze crystallinity in coordination polymers, such as {K₂[Co(NH₃)₆]Cl·(sb)₂}n, where "sb" denotes 4-sulfobenzoate .
- High-performance liquid chromatography (HPLC) to quantify residual reactants and byproducts, ensuring >95% purity .
Q. How does this compound enhance the functionality of coordination polymers in materials science?
The sulfonate group in this compound enables:
- Chemical functionalization of nanoporous materials, unlike rigid frameworks like zeolites .
- Hydrogen bonding and electrostatic interactions in multi-component compounds, critical for stabilizing structures like Co(NH₃)₆₃·Hpys .
Advanced Research Questions
Q. How do non-covalent interactions in multi-component compounds containing this compound influence biological activity?
Energy decomposition analysis (EDA) of compounds like {K₂[Co(NH₃)₆]Cl·(sb)₂}n reveals:
- Electrostatic interactions dominate in stabilizing cation-anion pairs, contributing ~60% of total binding energy (Eint) .
- Induction interactions become significant in systems with polarizable anions (e.g., Cl⁻), altering binding energy hierarchies (E₃ > E₂ > E₁) .
- Reduced binding energy correlates with enhanced biological activity, as weaker interactions allow easier dissociation in biological environments .
Table 1: Binding Energy Components in Selected Compounds
| Compound | Electrostatic (%) | Induction (%) | Dispersion (%) | Total Eint (kJ/mol) |
|---|---|---|---|---|
| 1 | 58 | 32 | 10 | -120 |
| 3 | 45 | 40 | 15 | -95 |
Q. What methodological challenges arise when analyzing thermal stability discrepancies in this compound-based coordination polymers?
Contradictions in thermal stability data (e.g., decomposition temperatures ranging from 200–300°C) stem from:
- Sample hydration levels , as hygroscopicity affects TGA results .
- Crystallinity variations , observed via XRD, which influence decomposition pathways . Mitigation strategies include:
- Controlled drying protocols (e.g., vacuum desiccation for 48 hours) .
- Statistical outlier analysis to exclude non-reproducible data points .
Q. How can researchers optimize experimental designs to study the pH-dependent solubility of this compound?
A robust experimental framework involves:
- pH titration assays in buffered solutions (pH 2–12) to map solubility thresholds .
- Dynamic light scattering (DLS) to monitor aggregation at near-saturation concentrations .
- Computational modeling using software like COSMO-RS to predict solubility trends, validated against empirical data .
Methodological Best Practices
- Data Contradiction Resolution : Apply evidence synthesis frameworks (e.g., EPA’s approach for PFBS toxicity studies) to reconcile conflicting results by weighting high-confidence studies .
- Ethical Data Presentation : Follow guidelines from scientific writing standards (e.g., Group 4 Extended Essays) to append raw data while highlighting processed results in the main text .
- Literature Search Strategies : Use databases like PubMed and Toxline with Boolean terms (e.g., "4-sulfobenzoic acid" AND "coordination polymer") to ensure comprehensive coverage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
